3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
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Overview
Description
2-Amino-6-chloropurine: is a chemical compound with the molecular formula C5H4ClN5 and a molecular weight of 169.57 g/mol . . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. 2-Amino-6-chloropurine is typically a white to pale yellow powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-chloropurine involves the reaction of a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst containing chloride ions . The reaction is typically carried out in a polar inert organic solvent such as acetonitrile, tetrahydrofuran, or dioxane . After the chlorination step, the 9-acyl and 2-acyl groups are removed by hydrolysis .
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-6-chloropurine can be scaled up by optimizing the reaction conditions and using efficient phase transfer catalysts. The use of acetonitrile as a solvent and tetrasubstituted ammonium chlorides as phase transfer catalysts are common practices .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include various 6-substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions applied.
Scientific Research Applications
2-Amino-6-chloropurine has several applications in scientific research:
Chemistry: It is used in the synthesis of nucleoside analogues and other purine derivatives.
Medicine: It serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloropurine involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism . The compound can act as a substrate or inhibitor for various enzymes, affecting the synthesis and function of nucleic acids. This interaction can lead to antiviral or anticancer effects, depending on the specific application .
Comparison with Similar Compounds
- 6-Chloroguanine
- 2,6-Dichloropurine
- 2-Chloroadenine
- 2-Aminopurine
- 6-Chloropurine
Comparison: 2-Amino-6-chloropurine is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions and biological processes. Compared to 6-chloroguanine, it has an amino group at the 2-position, which can influence its reactivity and biological activity . Similarly, its chlorinated purine structure distinguishes it from other purine derivatives, providing unique properties for research and industrial applications .
Properties
CAS No. |
1148-78-3 |
---|---|
Molecular Formula |
C13H17F2NO2 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[3-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI Key |
PVCKFWPANVOENB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCF)CCF)CCC(=O)O |
Key on ui other cas no. |
1148-78-3 |
Synonyms |
3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid |
Origin of Product |
United States |
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